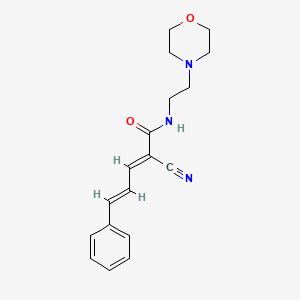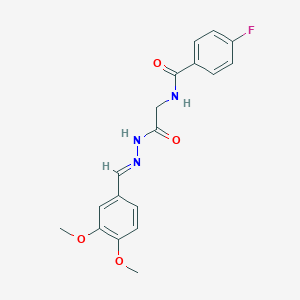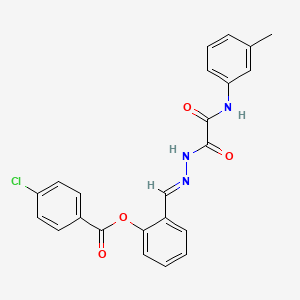
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a dichlorophenyl group and a P-tolyl group attached to the pyrazole ring, along with a carbaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with P-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Die Dichlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile wie Amine oder Thiole ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid
Hauptsächlich gebildete Produkte
Oxidation: 3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-carbonsäure.
Reduktion: 3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-methanol.
Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom verwendeten Nukleophil
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-carbaldehyd hat Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung gefunden:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Baustein für die Entwicklung neuer Materialien verwendet.
Biologie: Die Verbindung wurde auf ihre möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften, untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich Infektionskrankheiten und Krebs, zu untersuchen.
Industrie: Es wird bei der Entwicklung von Agrochemikalien, Pharmazeutika und anderen Spezialchemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-carbaldehyd ist nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen und Signalwegen beinhaltet. Beispielsweise kann es in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer biochemischer Signalwege führt. Molekulare Docking-Studien haben nahegelegt, dass die Verbindung stabile Komplexe mit bestimmten Proteinzielstrukturen bilden kann, was ihre beobachteten biologischen Aktivitäten erklären könnte .
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have suggested that the compound can form stable complexes with certain protein targets, which may explain its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Bromphenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amin
- 4-(3-(4-Bromphenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid
- 3-(2,4-Dichlorphenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) 2,2-dimethylbutyrat
Einzigartigkeit
3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-carbaldehyd ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Dichlorphenyl- als auch von P-Tolylgruppen sowie die Aldehydfunktionalität machen es zu einer vielseitigen Verbindung für verschiedene synthetische und Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
618098-96-7 |
|---|---|
Molekularformel |
C17H12Cl2N2O |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3 |
InChI-Schlüssel |
NSBRQFHRAZGPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)

![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)

![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)
